3-Iodo-alpha-methyl-L-tyrosine I-125

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

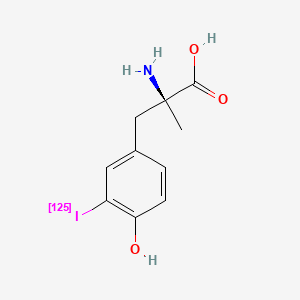

3-Iodo-alpha-methyl-L-tyrosine I-125, also known as this compound, is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 319.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Electrophilic Substitution Using Iodo-gen

[¹²⁵I]IMT is synthesized via electrophilic substitution, where radioiodine (¹²⁵I) replaces a hydrogen atom on the aromatic ring of L-α-methyltyrosine. Key steps include:

-

Reagents : L-α-methyltyrosine, Na-¹²⁵I, Iodo-gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) as an oxidizing agent.

-

Conditions : Reaction occurs at room temperature for 10 minutes in borate buffer (pH 8.5) .

-

Mechanism : Iodo-gen oxidizes iodide (I⁻) to iodonium (I⁺), facilitating electrophilic aromatic substitution at the meta position of the tyrosine derivative .

Isotopic Exchange with Cu⁺ Assistance

An alternative method employs isotopic exchange using copper(I) as a catalyst:

-

Reagents : 2-Iodo-L-phenylalanine precursor, CuSO₄, SnSO₄, and gentisic acid.

-

Conditions : Reaction occurs at 100°C for 60 minutes under acidic, reducing conditions .

-

Yield : Achieves radiochemical yields (RCY) >70% with high purity (>99%) .

Purification and Quality Control

Post-synthesis purification is critical to remove unreacted iodide and byproducts:

-

Sep-Pak Cartridge Purification :

-

HPLC Analysis :

Chemical Stability and Reactivity

[¹²⁵I]IMT exhibits stability due to α-methylation, which prevents metabolic degradation:

-

Metabolic Stability : The α-methyl group confers resistance to tyrosine hydroxylase and decarboxylase enzymes, prolonging tumor retention .

-

pH Sensitivity : Stability is maintained in neutral to slightly alkaline conditions (pH 7–8.5), but acidic environments may induce deiodination .

Key Reaction Parameters

| Parameter | Electrophilic Substitution | Isotopic Exchange |

|---|---|---|

| Temperature | Room temperature | 100°C |

| Time | 10 minutes | 60 minutes |

| Catalyst/Oxidizer | Iodo-gen | CuSO₄/SnSO₄ |

| Radiochemical Yield | >90% | 65–75% |

| Purity | >99% | >99% |

Inhibitor Studies and Transport Kinetics

Although not direct chemical reactions, inhibitor studies elucidate [¹²⁵I]IMT’s interaction with transporters:

-

LAT1-Mediated Transport : [¹²⁵I]IMT uptake in DLD-1 colon cancer cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), with a Kₘ of 78 μM and Vₘₐₓ of 333 pmol/10⁶ cells/min in Na⁺-free buffer .

-

Inhibition Profile : Uptake is inhibited by large neutral amino acids (e.g., L-leucine, L-phenylalanine) but unaffected by system A or ASC inhibitors .

Stereochemical Considerations

-

Stereoselectivity : Human LAT1 shows high selectivity for the L-isomer of [¹²⁵I]IMT, with D-isomers (e.g., D-leucine, D-phenylalanine) demonstrating weaker inhibitory effects .

-

Structural Modifications : 3-Iodination and α-methylation reduce affinity for LAT1 compared to native tyrosine but enhance metabolic stability .

Propiedades

Número CAS |

137034-72-1 |

|---|---|

Fórmula molecular |

C10H12INO3 |

Peso molecular |

319.11 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-2 |

Clave InChI |

KPOIUSXAPUHQNA-MFUTYXEOSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

SMILES isomérico |

C[C@](CC1=CC(=C(C=C1)O)[125I])(C(=O)O)N |

SMILES canónico |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Sinónimos |

123I-IMT 3-(123I)iodo-L-alpha-methyl tyrosine 3-(125I)iodo-alpha-methyl-L-tyrosine 3-iodo-alpha-methyltyrosine 3-iodo-alpha-methyltyrosine, (DL)-isomer 3-iodo-alpha-methyltyrosine, (L)-isomer 3-iodo-alpha-methyltyrosine, 123I-labeled 3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer L-3-(123)I-iodo alpha-methyltyrosine L-3-iodo alpha-methyltyrosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.